2-(cis-4-Iodocyclohexyl)-4,4,5,5-tetramethyl-1,3-dioxolane
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Overview
Description
Rel-2-((1s,4s)-4-iodocyclohexyl)-4,4,5,5-tetramethyl-1,3-dioxolane is a chemical compound characterized by the presence of an iodocyclohexyl group attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rel-2-((1s,4s)-4-iodocyclohexyl)-4,4,5,5-tetramethyl-1,3-dioxolane typically involves the iodination of a cyclohexyl precursor followed by the formation of the dioxolane ring. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the cyclohexyl ring. The subsequent formation of the dioxolane ring can be achieved through a cyclization reaction involving a diol and an aldehyde or ketone under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Rel-2-((1s,4s)-4-iodocyclohexyl)-4,4,5,5-tetramethyl-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the removal of the iodine atom or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted cyclohexyl derivatives can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups like hydroxyl or carbonyl groups.
Reduction Products: Reduced forms of the compound with the iodine atom removed or other functional groups reduced.
Scientific Research Applications
Rel-2-((1s,4s)-4-iodocyclohexyl)-4,4,5,5-tetramethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-2-((1s,4s)-4-iodocyclohexyl)-4,4,5,5-tetramethyl-1,3-dioxolane involves its interaction with specific molecular targets. The iodine atom and the dioxolane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- Rel-2-((1s,4s)-4-aminocyclohexyl)-4,4,5,5-tetramethyl-1,3-dioxolane
- Rel-2-((1s,4s)-4-fluorocyclohexyl)-4,4,5,5-tetramethyl-1,3-dioxolane
- Rel-2-((1s,4s)-4-phenylcyclohexyl)-4,4,5,5-tetramethyl-1,3-dioxolane
Uniqueness: Rel-2-((1s,4s)-4-iodocyclohexyl)-4,4,5,5-tetramethyl-1,3-dioxolane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom can participate in specific reactions that other halogens or functional groups may not, making this compound valuable for certain synthetic and research applications .
Properties
Molecular Formula |
C13H23IO2 |
---|---|
Molecular Weight |
338.22 g/mol |
IUPAC Name |
2-(4-iodocyclohexyl)-4,4,5,5-tetramethyl-1,3-dioxolane |
InChI |
InChI=1S/C13H23IO2/c1-12(2)13(3,4)16-11(15-12)9-5-7-10(14)8-6-9/h9-11H,5-8H2,1-4H3 |
InChI Key |
ZWKQXWRRRYUQFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(O1)C2CCC(CC2)I)(C)C)C |
Origin of Product |
United States |
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